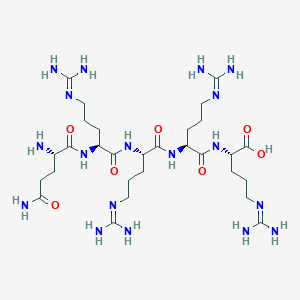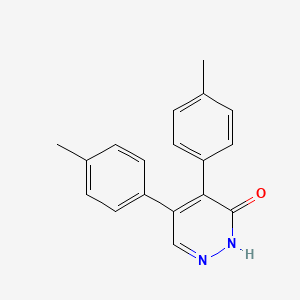![molecular formula C6H12O6Si B12590280 1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol CAS No. 631917-02-7](/img/structure/B12590280.png)
1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol is a unique compound characterized by its spiro structure, which includes both oxygen and silicon atoms. This compound is part of a broader class of spiro compounds known for their intriguing conformational and configurational properties .
Méthodes De Préparation
The synthesis of 1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol involves the formation of spiro structures with oxygen and silicon atoms. The synthetic routes typically include the use of 1,3-dioxane and 1,3-dithiane rings . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the spiro structure. Industrial production methods may involve scaling up these laboratory procedures while maintaining the necessary conditions for purity and yield .
Analyse Des Réactions Chimiques
1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used to study the properties of spiro compounds and their potential uses in various chemical reactions. In biology and medicine, it may be explored for its potential therapeutic properties, although specific applications in these fields require further research. Industrially, it can be used in the production of materials that benefit from its unique structural properties .
Mécanisme D'action
The mechanism of action of 1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol involves its interaction with molecular targets through its spiro structure. The pathways involved may include the formation of specific bonds with other molecules, influenced by the presence of oxygen and silicon atoms. The exact molecular targets and pathways are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol can be compared with other spiro compounds such as 1,3-dioxane and 1,3-dithiane derivatives. These compounds share similar structural features but differ in their specific chemical properties and reactivity. The presence of silicon in this compound adds a unique aspect to its chemical behavior, distinguishing it from other spiro compounds .
Propriétés
Numéro CAS |
631917-02-7 |
|---|---|
Formule moléculaire |
C6H12O6Si |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
1,5,7,11-tetraoxa-6-silaspiro[5.5]undecane-3,9-diol |
InChI |
InChI=1S/C6H12O6Si/c7-5-1-9-13(10-2-5)11-3-6(8)4-12-13/h5-8H,1-4H2 |
Clé InChI |
GQADKGNHDCZVMD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO[Si]2(O1)OCC(CO2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)

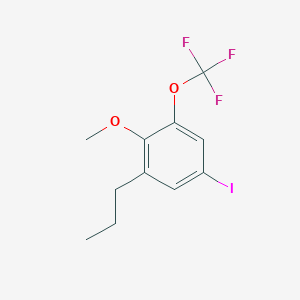

![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
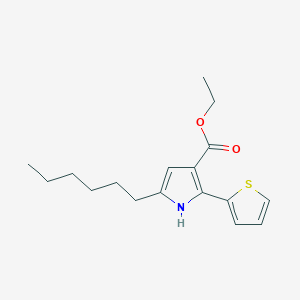
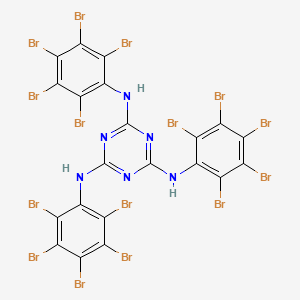
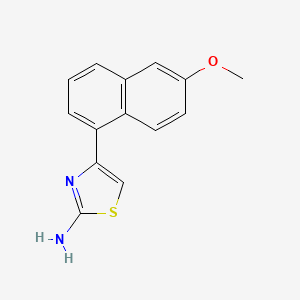
![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)
